1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

Description

BenchChem offers high-quality 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N4O2/c17-11(15-7-8-15)13-5-3-1-2-4-6-14-12(18)16-9-10-16/h1-10H2,(H,13,17)(H,14,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVOQADGLLJCMOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN1C(=O)NCCCCCCNC(=O)N2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062297 | |

| Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2271-93-4, 63834-51-5 | |

| Record name | N,N′-Hexamethylene-1,6-bis(1-aziridinecarboxamide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2271-93-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N'-Hexamethylenebis(1-aziridinecarboxamide) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002271934 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | n-Hexane, 1,6-bis(aziridinocarbonylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063834515 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexamethylenediethyleneurea | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=146970 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.162 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,1'-(HEXAMETHYLENEDICARBAMOYL)DIAZIRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KA5B2WTW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, a bifunctional aziridine-containing compound. This document is intended for researchers, scientists, and professionals in the fields of drug development, medicinal chemistry, and materials science who are interested in the unique characteristics of this molecule as a crosslinking agent and its potential as a therapeutic agent.

Introduction: A Molecule of High Reactivity and Potential

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- (CAS No. 2271-93-4) is a symmetrical molecule featuring two highly reactive aziridine rings linked by a hexamethylene dicarboxamide spacer.[1][2] The inherent ring strain of the three-membered aziridine heterocycle makes this compound a potent electrophile, susceptible to ring-opening reactions by a variety of nucleophiles.[3] This bifunctionality allows it to act as a crosslinking agent, capable of forming covalent bonds with and between macromolecules. Its documented effects on deoxyribonucleic acid (DNA) formation underscore its potential as a biological probe and a lead compound in the development of novel anticancer therapeutics.[4][5][6]

Physicochemical Properties

A summary of the key physicochemical properties of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is presented in the table below. These properties are crucial for its handling, formulation, and application in various experimental settings.

| Property | Value | Reference(s) |

| CAS Number | 2271-93-4 | [1][2] |

| Molecular Formula | C₁₂H₂₂N₄O₂ | [1][4] |

| Molecular Weight | 254.33 g/mol | [1][4] |

| IUPAC Name | N-[6-(aziridine-1-carbonylamino)hexyl]aziridine-1-carboxamide | [1] |

| Synonyms | N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide), Hexamethylenebis(ethyleneurea) | [1] |

| Melting Point | 106 °C (from acetone) | [6] |

| Boiling Point | 579.8 °C at 760 mmHg (estimated) | [7] |

| Density | 1.233 g/cm³ | [7] |

| pKa of Conjugate Acid | ~7.9 (for aziridine) | [3] |

Molecular Structure and Stereochemistry

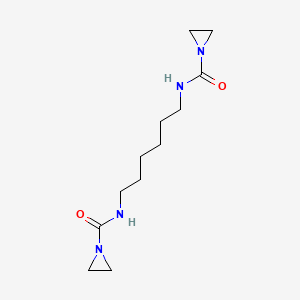

The molecular structure of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is characterized by a flexible hexamethylene chain connecting two planar carboxamide groups, each of which is attached to a strained aziridine ring.

Caption: 2D Chemical Structure of the molecule.

The nitrogen atom of the aziridine ring is pyramidal, and the high barrier to nitrogen inversion can lead to the existence of stable invertomers, particularly when the nitrogen is substituted with an electronegative group.[3] The amide linkages are expected to be predominantly in the trans conformation due to steric hindrance. The flexibility of the hexamethylene linker allows the two reactive aziridine termini to adopt a range of spatial orientations, which is a critical factor in its ability to crosslink macromolecules.

Synthesis and Purification

The synthesis of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is typically achieved through the reaction of ethyleneimine (aziridine) with hexamethylene diisocyanate.[7] This reaction is a nucleophilic addition of the aziridine nitrogen to the isocyanate groups.

Experimental Protocol: Synthesis

Materials:

-

Hexamethylene diisocyanate (1 equivalent)

-

Ethyleneimine (2 equivalents)

-

Anhydrous acetone (solvent)

-

Ice bath

-

Magnetic stirrer

-

Round-bottom flask

-

Dropping funnel

Procedure:

-

A solution of hexamethylene diisocyanate in anhydrous acetone is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

-

A solution of ethyleneimine in anhydrous acetone is added dropwise to the cooled diisocyanate solution with continuous stirring. The stoichiometry should be carefully controlled to ensure the reaction of both isocyanate groups.

-

After the addition is complete, the reaction mixture is stirred at a low temperature for several hours to allow the reaction to proceed to completion.

-

The product, which is a white solid, may precipitate out of the solution upon completion of the reaction.

-

The solid product is collected by filtration and washed with cold acetone to remove any unreacted starting materials.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as acetone, to yield the final product with high purity.[6]

Safety Precaution: Ethyleneimine is a highly toxic and carcinogenic compound. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Spectroscopic Characterization

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methylene protons of the aziridine rings, which would appear as a singlet or a complex multiplet in the upfield region. The methylene protons of the hexamethylene chain would give rise to a series of multiplets. The N-H protons of the carboxamide groups would appear as a broad signal, the chemical shift of which would be dependent on the solvent and concentration.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the aziridine rings at a characteristic upfield chemical shift. The carbonyl carbons of the carboxamide groups would appear in the downfield region (around 170-180 ppm). The different methylene carbons of the hexamethylene linker would also be distinguishable.

-

FT-IR: The infrared spectrum would be characterized by a strong absorption band corresponding to the C=O stretching vibration of the amide groups (around 1640 cm⁻¹). The N-H stretching of the amide would be observed as a broad band in the region of 3300 cm⁻¹. The C-N stretching and ring vibrations of the aziridine rings would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (254.33 g/mol ). Fragmentation patterns would likely involve cleavage of the amide bonds and the hexamethylene chain.

Reactivity and Mechanism of Action

The chemical reactivity of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is dominated by the electrophilic nature of the aziridine rings. The presence of the electron-withdrawing carboxamide group activates the aziridine ring towards nucleophilic attack, facilitating ring-opening reactions.[8]

Nucleophilic Ring-Opening

The strained three-membered ring of aziridine readily undergoes ring-opening reactions with a wide range of nucleophiles, including amines, thiols, and the purine bases of DNA. The reaction proceeds via an Sɴ2-type mechanism, where the nucleophile attacks one of the ring carbons, leading to the cleavage of a C-N bond and the formation of a new covalent bond.

Caption: Generalized Nucleophilic Ring-Opening of an Aziridine.

Mechanism of DNA Crosslinking

As a bifunctional alkylating agent, 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- can react with two nucleophilic sites, leading to the formation of crosslinks. In a biological context, the primary targets are the nucleophilic centers in DNA, particularly the N7 position of guanine residues.[9]

The proposed mechanism for DNA crosslinking involves a two-step process:

-

Mono-adduct Formation: One of the aziridine rings reacts with a guanine base on one strand of the DNA, forming a covalent mono-adduct.

-

Inter- or Intrastrand Crosslink Formation: The second aziridine ring on the other end of the molecule then reacts with another guanine base, either on the same DNA strand (intrastrand crosslink) or on the complementary strand (interstrand crosslink).[10][11]

Interstrand crosslinks are particularly cytotoxic as they prevent the separation of the DNA strands, thereby inhibiting DNA replication and transcription, ultimately leading to apoptosis.[12]

Caption: Schematic of DNA Interstrand Crosslinking.

Applications in Research and Drug Development

The unique chemical properties of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- make it a valuable tool in several areas of scientific research and development.

-

Chemical Biology: As a DNA crosslinking agent, it can be used as a chemical probe to study the mechanisms of DNA damage and repair. By inducing specific types of DNA lesions, researchers can investigate the cellular pathways involved in their recognition and resolution.

-

Drug Development: The cytotoxic nature of DNA interstrand crosslinks has made bifunctional alkylating agents a cornerstone of cancer chemotherapy.[13][14] Aziridine-containing natural products and synthetic molecules have shown significant antitumor activity.[15] 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, with its two reactive sites, represents a scaffold that could be further modified to enhance its selectivity for cancer cells, for instance, by incorporating targeting moieties.

-

Biomaterials and Drug Delivery: The crosslinking ability of this molecule can be harnessed to modify the properties of biopolymers. It can be used to crosslink hydrogels for controlled drug release applications or to enhance the mechanical stability of scaffolds for tissue engineering.

Analytical Methodologies

The purity and concentration of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- can be determined using a variety of analytical techniques.

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a suitable method for assessing the purity of the compound and for monitoring the progress of its synthesis.

-

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile derivatives or related impurities, GC-MS can provide both separation and structural information.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: As mentioned earlier, ¹H and ¹³C NMR are powerful tools for structural elucidation and purity assessment.

Safety and Handling

1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is classified as toxic if swallowed.[6] Given its nature as a bifunctional alkylating agent, it should be handled with extreme care. It is presumed to be mutagenic and carcinogenic.

Handling Precautions:

-

Always work in a well-ventilated chemical fume hood.

-

Wear appropriate personal protective equipment, including gloves, a lab coat, and safety goggles.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of accidental exposure, seek immediate medical attention.

-

Store the compound in a tightly sealed container in a cool, dry, and dark place.

References

- Aziridines. In Wikipedia; 2023.

- A Study on the Biological Activity of Optically Pure Aziridine Phosphines and Phosphine Oxides. PMC; NIH.

- Synthesis of new homochiral bispyrrolidines as potential DNA cross-linking antitumour agents. PubMed.

- INTRODUCTION OF AN N1 UNIT TO MONOENES OR 1,6-DIENES USING CHLORAMINE-T-SILVER NITRATE: A NEW ROUTE TO AZIRIDINES OR BICYCLIC PY.

- In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside. NIH.

- Examples of aziridine derivatives with promising anticancer activity.

- Aziridine alkaloids as potential therapeutic agents. PubMed.

- Sulfur Containing Acridine Derivatives in Preclinical Studies with Cancer Cell Lines.

- Evidence for cross-linking DNA by bis-intercalators with rigid and extended linkers is provided by knotting and caten

- Ring Strain and Other Factors Governing the Basicity of Nitrogen Heterocycles – An Interpret

- Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega; 2022.

- 1,4-benzoquinone: covalent structure of the dG-to-dG cross-links in calf thymus DNA and a synthetic DNA duplex. PubMed.

- An In-depth Technical Guide on the Reactivity and Stability of the Aziridine Ring. Benchchem.

- Cross-linked DNA: site-selective "click" ligation in duplexes with bis-azides and stability changes caused by internal cross-links. Semantic Scholar.

- FT-IR spectral studies FT-IR spectra of the parent ligands and their Ru(II) complexes were recorded in a KBr disc in the region.

- 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis. LookChem.

- N,N'-1,6-Hexanediylbis(2-methyl-1-aziridinecarboxamide) | C14H26N4O2 | CID 97887. PubChem.

- Ag-doped Nano Magnetic γ-Fe2O3@DA Core–Shell Hollow Spheres: an efficient and recoverable heterogeneous catalyst for A3, KA2 Coupling Reactions and [2+3] cycloaddition. The Royal Society of Chemistry.

- N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) | 2271-93-4.

- BENIGN AND EFFICIENT CROSSLINKING Polymeric aziridines provide a unique combination of safety and performance.

- FTIR spectrum of N,N - -(hexane -1,6-diyl) bis(4-dodecylbenzene sulfonamide).

- N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) price,buy N,N. ChemicalBook.

- Formamide, N,N'-1,6-hexanediylbis(N-(2,2,6,6-tetramethyl-4-piperidinyl). PubChem.

- N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide). PubChem.

- HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) price,buy N,N. ChemicalBook.

- 1,6-Hexanediamine, N,N,N',N'-tetramethyl-. the NIST WebBook.

- Aziridines in Synthesis. Baran Lab.

- N,N′-Hexamethylene-1,6-bis(1-aziridinecarboxamide). CAS Common Chemistry.

- 2271-93-4|N,N'-(Hexane-1,6-diyl)bis(aziridine-1-carboxamide). BLDpharm.

- 1-Aziridinecarboxamide, N,N'-(methylenedi-4,1-phenylene)bis- | C19H20N4O2 | CID. PubChem.

- Regioselective ring opening of aziridine for synthesizing azaheterocycle. PMC; NIH.

- bis(2,2,6,6-tetramethyl-4-piperidyl)-N,N'-diformylhexamethylenediamine, 124172-53-8.

- Niacinamide. the NIST WebBook; National Institute of Standards and Technology.

- Tetramethyl-1,6-hexanediamine(111-18-2) 1H NMR spectrum. ChemicalBook.

- Aldrich FT-IR Collection Edition II. Thermo Fisher Scientific.

Sources

- 1. N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide) | C12H22N4O2 | CID 16758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. Aziridines - Wikipedia [en.wikipedia.org]

- 4. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) | 2271-93-4 [chemicalbook.com]

- 5. Aziridine, 1-(2-naphthoyl)- [webbook.nist.gov]

- 6. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) price,buy N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) - chemicalbook [m.chemicalbook.com]

- 7. 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-|lookchem [lookchem.com]

- 8. benchchem.com [benchchem.com]

- 9. DNA-DNA interstrand cross-linking by 2,5-bis(1-aziridinyl)-3,6-bis(carbethoxyamino)-1,4-benzoquinone: covalent structure of the dG-to-dG cross-links in calf thymus DNA and a synthetic DNA duplex - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of new homochiral bispyrrolidines as potential DNA cross-linking antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Evidence for cross-linking DNA by bis-intercalators with rigid and extended linkers is provided by knotting and catenation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. In Vitro Anticancer Activity and Mechanism of Action of an Aziridinyl Galactopyranoside - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Aziridine alkaloids as potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

A Technical Guide to the Synthesis of N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide)

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Office of the Senior Application Scientist

Abstract

This document provides an in-depth technical guide for the synthesis, purification, and characterization of N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide). This bifunctional aziridine compound serves as a potent crosslinking agent and a valuable building block in polymer and medicinal chemistry. The primary synthetic route detailed herein involves the nucleophilic addition of aziridine to 1,6-hexamethylene diisocyanate (HMDI). This guide emphasizes the causality behind procedural steps, stringent safety protocols required for handling the hazardous reagents, and robust analytical methods for product validation, ensuring a reproducible and safe laboratory-scale synthesis.

Chemical Profile and Significance

N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide) is a symmetrical molecule featuring two highly reactive aziridine rings bridged by a hexamethylene diamide linker. The inherent ring strain of the aziridine heterocycle makes it susceptible to ring-opening reactions by various nucleophiles, a property leveraged in its function as a crosslinker for polymers containing carboxyl or other acidic groups.[1][2]

| Identifier | Value |

| IUPAC Name | N,N'-(Hexane-1,6-diyl)bis(aziridine-1-carboxamide)[3] |

| CAS Number | 2271-93-4[3][4][5] |

| Molecular Formula | C12H22N4O2[3][4] |

| Molecular Weight | 254.33 g/mol [3][4] |

| Canonical SMILES | C1CN1C(=O)NCCCCCCNC(=O)N2CC2[3] |

| Synonyms | Hexamethylenebis(ethyleneurea), 1,6-Bis(1-aziridinylcarboxamido)hexane[3] |

Synthesis Overview and Reaction Mechanism

The most direct and widely employed synthesis route is the reaction of 1,6-hexamethylene diisocyanate (HMDI) with two equivalents of aziridine.

The reaction proceeds via a nucleophilic addition mechanism. The nitrogen atom of the aziridine ring, acting as a nucleophile, attacks one of the electrophilic carbonyl carbons of the isocyanate groups on HMDI. This is followed by a proton transfer to the isocyanate nitrogen, resulting in the formation of a urea linkage. The reaction occurs sequentially at both ends of the HMDI molecule to yield the final bis-aziridine product. Strict temperature control is paramount to prevent the exothermic reaction from proceeding uncontrollably and to minimize side reactions, such as the polymerization of the highly reactive aziridine starting material.

Caption: Synthesis of N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide).

Detailed Experimental Protocol

This protocol is a synthesis of established procedures for nucleophilic additions to isocyanates and requires strict adherence to safety protocols.[6]

3.1. Reagents and Materials

| Reagent | CAS No. | M.W. ( g/mol ) | Amount | Moles | Notes |

| 1,6-Hexamethylene Diisocyanate (HMDI) | 822-06-0 | 168.19 | 8.41 g | 0.05 | 99%+, handle in fume hood |

| Aziridine | 151-56-4 | 43.07 | 4.74 g (5.7 mL) | 0.11 | Extremely Toxic & Carcinogenic |

| Anhydrous Toluene | 108-88-3 | 92.14 | 250 mL | - | Dried over molecular sieves |

| Diethyl Ether | 60-29-7 | 74.12 | 200 mL | - | For precipitation/washing |

3.2. Equipment

-

500 mL three-neck round-bottom flask, flame-dried

-

Magnetic stirrer and stir bar

-

Two pressure-equalizing dropping funnels

-

Argon or Nitrogen gas inlet

-

Thermometer

-

Ice-water bath

-

Büchner funnel and filtration flask

3.3. Step-by-Step Procedure

-

Inert Atmosphere Setup: Flame-dry the 500 mL three-neck flask and allow it to cool to room temperature under a steady stream of argon or nitrogen gas. This is critical to prevent moisture, which readily reacts with the isocyanate.

-

Reagent Preparation: In the inert atmosphere of a glove box or under positive inert gas pressure, dissolve 8.41 g (0.05 mol) of 1,6-hexamethylene diisocyanate in 100 mL of anhydrous toluene in the reaction flask.

-

Aziridine Solution: In a separate dry flask, prepare a solution of 4.74 g (0.11 mol, a 10% molar excess) of aziridine in 150 mL of anhydrous toluene. Load this solution into a pressure-equalizing dropping funnel.

-

Reaction Setup: Equip the reaction flask with the dropping funnel containing the aziridine solution, a second dropping funnel (can be stoppered), a thermometer, and a magnetic stirrer. Place the entire apparatus in an ice-water bath.

-

Controlled Addition: Begin stirring the HMDI solution and allow it to cool to 0-5 °C. Once the temperature is stable, add the aziridine solution dropwise from the funnel over a period of 60-90 minutes. Justification: The slow, dropwise addition is essential to manage the exothermic nature of the reaction and prevent a dangerous temperature spike. Maintaining a low temperature minimizes the potential for aziridine polymerization and other side reactions.

-

Reaction Progression: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours, followed by 2 hours at room temperature to ensure the reaction goes to completion.

-

Product Precipitation: The product has low solubility in toluene and should begin to precipitate as a white solid during the reaction. To maximize precipitation, cool the reaction mixture again in the ice bath for 30 minutes.

-

Isolation: Collect the white solid product by vacuum filtration using a Büchner funnel. Wash the precipitate with two 100 mL portions of cold diethyl ether to remove any unreacted starting materials and residual solvent.

-

Drying: Dry the product under vacuum at room temperature for 12-24 hours. The typical yield is in the range of 85-95%.

Purification and Characterization

For most applications, the precipitated product is of sufficient purity. If further purification is required, recrystallization from a suitable solvent like ethyl acetate or a toluene/heptane mixture can be performed. However, care must be taken due to the thermal sensitivity of aziridine-containing compounds.[1][7]

4.1. Expected Analytical Data

| Analysis Type | Expected Result |

| Appearance | White to off-white crystalline powder[8] |

| Melting Point | ~104-106 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~7.0 (br s, 2H, NH), 3.2 (t, 4H, CH₂-N), 2.2 (s, 8H, aziridine CH₂), 1.5 (m, 4H, CH₂), 1.3 (m, 4H, CH₂) |

| FT-IR (KBr, cm⁻¹) | ~3300 (N-H stretch), ~2930, 2860 (C-H stretch), ~1640 (C=O stretch, amide I), ~1560 (N-H bend, amide II) |

Note: NMR peak assignments are predictive and should be confirmed by 2D NMR techniques if necessary. The broad singlet for the NH protons is characteristic and may exchange with D₂O.

Critical Safety Considerations

This synthesis involves extremely hazardous materials and must only be performed by trained personnel in a well-ventilated chemical fume hood with appropriate engineering controls.

-

Aziridine: Aziridine is classified as highly toxic, corrosive, flammable, and a known carcinogen.[9] It can be absorbed through the skin, and inhalation of its vapors can be fatal.[9][10] Always handle neat aziridine in a glove box or with extreme caution in a high-performance fume hood.[10]

-

1,6-Hexamethylene Diisocyanate (HMDI): HMDI is a potent respiratory and skin sensitizer.[11] Inhalation can lead to occupational asthma, and repeated exposure can cause severe allergic reactions. Skin contact should be avoided.[12]

-

Personal Protective Equipment (PPE): A comprehensive PPE ensemble is mandatory. This includes:

-

Waste Disposal: All waste materials, including residual reagents, solvents, and contaminated PPE, must be treated as hazardous waste and disposed of according to institutional and governmental regulations. Quench any unreacted aziridine or HMDI with a suitable reagent (e.g., an excess of a high-boiling point alcohol for HMDI) before disposal.

Experimental Workflow Visualization

Caption: Step-by-step workflow for the synthesis and isolation.

References

-

(NIH)

-

(Frederick National Lab for Cancer Research)

-

(MSN Chemical)

-

(Organic Syntheses Procedure)

-

(PubChem)

-

(Chemicalbook)

-

(MDPI)

-

(Safe Work Australia)

-

(British Coatings Federation)

-

(CAS Common Chemistry)

-

(Lakeland Industries)

-

(ResearchGate)

-

(Wikipedia)

-

(CDPH)

-

(Guidechem)

Sources

- 1. Synthesis and Purification of Iodoaziridines Involving Quantitative Selection of the Optimal Stationary Phase for Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide) | C12H22N4O2 | CID 16758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) | 2271-93-4 [chemicalbook.com]

- 5. CAS Common Chemistry [commonchemistry.cas.org]

- 6. researchgate.net [researchgate.net]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) CAS:2271-93-4, CasNo.2271-93-4 Qingdao Beluga Import and Export Co., LTD China (Mainland) [baijingchem.lookchem.com]

- 9. Aziridine - Wikipedia [en.wikipedia.org]

- 10. Tips for Safe Handling And Storage of Aziridine Crosslinkers - MSN Chemical [msnchem.com]

- 11. new.calderdale.gov.uk [new.calderdale.gov.uk]

- 12. lakeland.com [lakeland.com]

A Technical Guide to the Crosslinking Mechanism of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-

Executive Summary

Crosslinking is a cornerstone of advanced polymer science, transforming linear or branched polymers into three-dimensional networks with vastly improved mechanical, thermal, and chemical properties. Among the diverse chemistries employed for this purpose, polyfunctional aziridines represent a highly efficient class of crosslinkers, particularly for aqueous polymer systems. This guide provides an in-depth examination of a specific bifunctional crosslinker, 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- (CAS 2271-93-4), focusing on its fundamental mechanism of action. We will dissect the acid-catalyzed ring-opening reaction, explore the critical parameters that govern its efficacy, and outline robust experimental protocols for its characterization. This document is intended for researchers, material scientists, and formulation chemists seeking to leverage this powerful chemistry in the development of high-performance coatings, adhesives, and other polymeric materials.

The Core Chemistry: Reactants and Driving Forces

The crosslinking efficacy of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis-, is predicated on the interaction between its reactive moieties and functional groups on a polymer backbone.

The Aziridine Moiety: A Strained Ring Primed for Reaction

The engine of the crosslinking reaction is the aziridine ring, a three-membered heterocycle containing a nitrogen atom. This ring possesses significant strain energy (estimated at 27 kcal/mol), making it thermodynamically favorable to undergo ring-opening reactions.[1][2] The reactivity of this strained ring is the primary driving force for the formation of stable covalent bonds.[3] 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a bifunctional molecule, meaning it has two such aziridine rings, allowing it to act as a bridge between two separate polymer chains.

The Target Substrate: Polymers with Active Hydrogens

Aziridine crosslinkers react with active hydrogens, with the most common and effective target being the proton of a carboxylic acid (-COOH) group.[4][5] For this reason, they are exceptionally effective in curing waterborne polymer systems, such as acrylic emulsions and polyurethane dispersions (PUDs), which inherently contain carboxyl groups to ensure their stability and dispersibility in water.[6][7]

The Crosslinking Mechanism: A Step-by-Step Analysis

The crosslinking process is an acid-catalyzed nucleophilic ring-opening reaction.[4][5] The reaction proceeds through a well-defined sequence of chemical events that culminates in the formation of a durable covalent network.

-

Protonation of the Aziridine Nitrogen: The reaction is initiated when an active hydrogen, typically from a carboxylic acid group on the polymer resin, protonates the nitrogen atom of the aziridine ring.[5] This step is crucial as it transforms the nitrogen into a better leaving group, significantly increasing the electrophilicity of the ring's carbon atoms.

-

Nucleophilic Attack and Ring Opening: The now-activated aziridine ring becomes highly susceptible to nucleophilic attack. The conjugate base of the acid (the carboxylate anion) attacks one of the two carbon atoms of the aziridine ring.[4][8] This attack results in the cleavage of a carbon-nitrogen bond, thereby opening the strained ring.

-

Formation of a Stable Linkage and Network Propagation: The ring-opening event forms a stable secondary amine linkage between the crosslinker and the polymer chain.[3] Because 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- possesses two aziridine groups, this entire process is repeated at the other end of the molecule, allowing it to covalently bond to a second polymer chain.[4] The sequential repetition of this reaction throughout the polymer matrix builds a robust, three-dimensional crosslinked network.[4]

The Consequence: Enhanced Material Performance

The formation of a covalent, three-dimensional network fundamentally transforms the properties of the base polymer. The once-independent polymer chains are now tethered together, restricting their movement and leading to dramatic improvements in performance.

| Property | Uncrosslinked Polymer | Crosslinked Polymer Network |

| Chemical/Solvent Resistance | Poor (swells or dissolves) | Excellent (maintains integrity) [3] |

| Water Resistance | Moderate to Poor | Significantly Improved [8] |

| Hardness & Abrasion Resistance | Lower | Higher [9] |

| Adhesion | Good | Excellent, especially on difficult substrates [9] |

| Thermal Stability | Lower (softens/flows) | Higher (maintains form at elevated temps) [8] |

Conclusion

The crosslinking mechanism of 1-Aziridinecarboxamide, N,N'-1,6-hexanediylbis- is a potent and well-understood process rooted in the acid-catalyzed ring-opening of its strained aziridine moieties. This reaction, primarily with carboxylic acid-functional polymers, creates a robust covalent network that dramatically enhances the durability, resistance, and overall performance of the material. For the research and development professional, mastery of this chemistry lies not only in understanding the mechanism itself, but in the precise control of key parameters—pH, temperature, and concentration—to tailor the final properties of the polymer system to meet the demands of advanced applications.

References

- Trifunctional Vs Polyfunctional Aziridine Crosslinker. (2025, July 10). Nanjing MSN Chemical Co., Ltd.

- Aziridine Crosslinker: Everything You Need to know. (2025, July 9). MSN Chemical.

- Reaction Mechanism. PolyAziridine LLC.

- Jung, S., Kang, S., Kuwabara, J., & Yoon, H. J. (2019). Aziridine-based polyaddition, post-modification, and crosslinking: can aziridine rival epoxide in polymer chemistry?. RSC Publishing.

- A New Polyfunctional Aziridine Crosslinker. (2021, April 18). PCI Magazine.

- Nucleophilic ring opening of aziridines. (2025, August 6). ResearchGate.

- Reaction mechanisms for the crosslinking of bis-diazirine (BD)... ResearchGate.

- Emulsion polymer binder with aziridine crosslinking agent for mineral fiber webs. Google Patents.

- Alkylative Aziridine Ring-Opening Reactions. (2021, March 18). PMC - NIH.

- Polymeric aziridines as benign crosslinkers for water-based coating applications. ScienceDirect.

- Crosslinking characteristics of aziridine crosslinkers in polyurethane-based clearcoats for automotive applications. (2024, April 25). ResearchGate.

- Crosslinking characteristics of aziridine crosslinkers in polyurethane-based clearcoats for automotive applications. (2024, April 25). springerprofessional.de.

- APPLICATIONS. POLYAZIRIDINE GLOBAL.

- TECHNIQUES FOR THE ANALYSIS OF CROSSLINKED POLYMERS. (2016, July 7). ResearchGate.

- N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide). PubChem.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Alkylative Aziridine Ring-Opening Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Trifunctional Vs Polyfunctional Aziridine Crosslinker - MSN Chemical [msnchem.com]

- 4. Reaction Mechanism | PolyAziridine LLC [polyaziridine.com]

- 5. pcimag.com [pcimag.com]

- 6. EP2106469B1 - Emulsion polymer binder with aziridine crosslinking agent for mineral fiber webs - Google Patents [patents.google.com]

- 7. d-nb.info [d-nb.info]

- 8. Aziridine Crosslinker: Everything You Need to know - MSN Chemical [msnchem.com]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure, Synthesis, and Biological Activity of 1,6-Bis(aziridin-1-ylcarbonylamino)hexane

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,6-Bis(aziridin-1-ylcarbonylamino)hexane is a bifunctional alkylating agent with significant potential in the field of cancer chemotherapy. Its molecular architecture, characterized by two reactive aziridine rings separated by a flexible hexane linker, allows for the formation of covalent interstrand cross-links (ICLs) in DNA. This guide provides a comprehensive overview of the compound's chemical properties, a proposed synthetic route, and its mechanism of action. Furthermore, it details its cytotoxic effects and the cellular pathways that respond to the DNA damage it induces, offering a valuable resource for researchers in oncology and medicinal chemistry.

Introduction: The Rationale for Aziridine-Containing Cross-linking Agents

The development of effective chemotherapeutic agents remains a cornerstone of cancer research. A significant class of these agents functions by inducing catastrophic DNA damage in rapidly proliferating cancer cells. Among these, DNA cross-linking agents are particularly potent, as they form covalent bonds between DNA strands, physically preventing the strand separation required for replication and transcription.[1]

1,6-Bis(aziridin-1-ylcarbonylamino)hexane belongs to the family of aziridine-containing compounds, which are known for their ability to act as powerful electrophiles. The three-membered aziridine ring is highly strained and susceptible to nucleophilic attack, particularly by the nucleophilic centers in DNA bases. This reactivity is the foundation of its mode of action as a DNA cross-linking agent and its potential as an anticancer drug.

Molecular Structure and Chemical Properties

The fundamental characteristics of 1,6-Bis(aziridin-1-ylcarbonylamino)hexane are summarized below, providing a foundational understanding of its chemical nature.

Chemical Identity

| Property | Value | Source |

| IUPAC Name | N-[6-(aziridin-1-ylcarbonylamino)hexyl]aziridine-1-carboxamide | |

| Synonyms | N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide), HDU | [2] |

| CAS Number | 2271-93-4 | |

| Molecular Formula | C₁₂H₂₂N₄O₂ | |

| Molecular Weight | 254.33 g/mol | [2] |

Physicochemical Properties

| Property | Value | Source |

| Melting Point | 106 °C (from acetone) | [3] |

| Appearance | White solid (predicted) | - |

| Solubility | Soluble in organic solvents such as DMSO and ethanol. | - |

| Storage | Store refrigerated (2-8°C). |

digraph "Molecular_Structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Define nodes for atoms N1 [label="N"]; C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; N2 [label="N"]; C7 [label="C"]; O1 [label="O"]; N3 [label="N"]; C8 [label="C"]; C9 [label="C"]; N4 [label="N"]; C10 [label="C"]; O2 [label="O"]; N5 [label="N"]; C11 [label="C"]; C12 [label="C"];

// Define positions for a clearer layout N1 [pos="0,0!"]; C1 [pos="1,0!"]; C2 [pos="2,0!"]; C3 [pos="3,0!"]; C4 [pos="4,0!"]; C5 [pos="5,0!"]; C6 [pos="6,0!"]; N2 [pos="7,0!"]; C7 [pos="8,0!"]; O1 [pos="8.7,0.7!"]; N3 [pos="8.7,-0.7!"]; C8 [pos="9.7,-0.5!"]; C9 [pos="9.7,0.5!"];

N4 [pos="-1,0!"]; C10 [pos="-2,0!"]; O2 [pos="-2.7,0.7!"]; N5 [pos="-2.7,-0.7!"]; C11 [pos="-3.7,-0.5!"]; C12 [pos="-3.7,0.5!"];

// Define bonds N1 -- C1; C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- N2; N2 -- C7; C7 -- O1 [style=double]; C7 -- N3; N3 -- C8; N3 -- C9; C8 -- C9;

N1 -- H1[style=invis]; N2 -- H2[style=invis];

C10 -- N4; C10 -- O2 [style=double]; C10 -- N5; N5 -- C11; N5 -- C12; C11 -- C12;

// Add labels for hydrogens implicitly // For clarity, hydrogens on the hexane chain are omitted in this simplified diagram }

Caption: 2D structure of 1,6-Bis(aziridin-1-ylcarbonylamino)hexane.

Synthesis and Characterization

Proposed Synthesis Protocol

Caption: Proposed workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1,6-hexamethylene diisocyanate in anhydrous toluene.

-

Addition of Aziridine: Cool the solution to 0°C using an ice bath. Slowly add a solution of two equivalents of aziridine in anhydrous toluene dropwise via the dropping funnel over a period of 30-60 minutes with vigorous stirring. Caution: Aziridine is a toxic and volatile compound and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or infrared spectroscopy (monitoring the disappearance of the isocyanate peak at ~2270 cm⁻¹).

-

Product Isolation: Upon completion of the reaction, the product may precipitate out of the solution. If so, collect the solid by filtration. If not, remove the solvent under reduced pressure to yield the crude product.

-

Purification: Purify the crude solid by recrystallization from a suitable solvent, such as acetone, to obtain the pure 1,6-Bis(aziridin-1-ylcarbonylamino)hexane.

Characterization

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

3.2.1. Predicted Spectroscopic Data

While experimental spectra for the title compound are not available in the cited literature, the expected spectral characteristics can be predicted based on its structure.

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the protons of the aziridine rings (a singlet or a multiplet in the range of 2.0-2.5 ppm), the methylene groups of the hexane chain (multiplets in the range of 1.3-1.6 ppm and 3.1-3.3 ppm for the carbons adjacent to the nitrogen), and the N-H protons of the urea linkage (a broad singlet, the chemical shift of which will be solvent-dependent).[5][6] |

| ¹³C NMR | Resonances for the aziridine carbons (in the range of 25-35 ppm), the methylene carbons of the hexane chain (in the range of 25-45 ppm), and the carbonyl carbons of the urea linkages (in the range of 155-165 ppm).[7] |

| FTIR (cm⁻¹) | A broad absorption band for the N-H stretching of the urea group around 3300-3400 cm⁻¹, C-H stretching of the alkyl groups just below 3000 cm⁻¹, a strong C=O stretching of the urea carbonyl group around 1630-1680 cm⁻¹, and N-H bending around 1550 cm⁻¹.[3] |

| Mass Spec (EI) | The molecular ion peak (M⁺) at m/z = 254. The fragmentation pattern would likely show losses of the aziridinylcarbonyl groups and fragmentation along the hexane chain.[8] |

Mechanism of Action: DNA Interstrand Cross-linking

The biological activity of 1,6-Bis(aziridin-1-ylcarbonylamino)hexane is predicated on its ability to form DNA interstrand cross-links (ICLs).[9] This process is initiated by the nucleophilic attack of DNA bases on the electrophilic carbons of the aziridine rings.

Caption: Workflow for a standard MTT cytotoxicity assay.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, HCT-116) into 96-well plates at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of 1,6-Bis(aziridin-1-ylcarbonylamino)hexane in cell culture medium and add it to the wells. Include untreated control wells.

-

Incubation: Incubate the plates for 48 to 72 hours at 37°C in a humidified CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for an additional 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent, such as DMSO, to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.

-

Data Analysis: Plot the percentage of cell viability versus the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

6.2.2. DNA Interstrand Cross-linking Assay (Comet Assay)

The comet assay, or single-cell gel electrophoresis, can be adapted to detect DNA cross-links. Cross-linked DNA is less able to migrate out of the cell nucleus under electrophoretic conditions.

Step-by-Step Methodology:

-

Cell Treatment: Treat cells with 1,6-Bis(aziridin-1-ylcarbonylamino)hexane for a defined period.

-

Induction of Strand Breaks: Induce a known amount of DNA strand breaks in the treated and control cells, typically using ionizing radiation (e.g., X-rays).

-

Cell Embedding: Embed the cells in a low-melting-point agarose gel on a microscope slide.

-

Lysis: Lyse the cells with a high-salt and detergent solution to remove membranes and proteins, leaving the DNA as a nucleoid.

-

Alkaline Unwinding and Electrophoresis: Subject the slides to an alkaline buffer to unwind the DNA and then perform electrophoresis.

-

Staining and Visualization: Stain the DNA with a fluorescent dye (e.g., SYBR Green) and visualize under a fluorescence microscope.

-

Data Analysis: In control cells, the induced strand breaks will allow the DNA to migrate, forming a "comet tail." In cells treated with the cross-linking agent, the ICLs will restrict DNA migration, resulting in a smaller or absent comet tail. The degree of cross-linking can be quantified by measuring the reduction in tail moment. [10]

Conclusion and Future Directions

1,6-Bis(aziridin-1-ylcarbonylamino)hexane represents a promising scaffold for the development of novel anticancer therapeutics. Its bifunctional nature allows for the efficient formation of highly cytotoxic DNA interstrand cross-links. Future research should focus on a number of key areas:

-

Optimization of the Synthetic Route: Development of a high-yield, scalable synthesis is crucial for further preclinical and clinical development.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs with different linker lengths and substitutions on the aziridine rings could lead to compounds with improved efficacy and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the compound's antitumor activity in animal models of cancer is a necessary next step.

-

Combination Therapies: Investigating the synergistic effects of this compound with inhibitors of DNA repair pathways (e.g., PARP inhibitors) could provide a powerful therapeutic strategy.

This in-depth guide provides a solid foundation for researchers to understand and further investigate the potential of 1,6-Bis(aziridin-1-ylcarbonylamino)hexane as a therapeutic agent.

References

- Photocatalytic (3+2) Dipolar Cycloadditions of Aziridines Driven by Visible-Light - Supporting Information. (n.d.).

- Azqueta, A., Muruzabal, D., & Collins, A. R. (2019). Validation of the in vitro comet assay for DNA cross-links and altered bases detection. Archives of Toxicology, 93(7), 1857–1868.

- Reaction of Hexamethylene Diisocyanate with Amines. (2022). Russian Journal of General Chemistry, 92(10), 2034-2038.

-

FTIR spectrum of N,N - -(hexane -1,6-diyl) bis(4-dodecylbenzene sulfonamide). (n.d.). Retrieved from [Link]

- Design, synthesis and cytotoxic evaluation of 2-amino-4- aryl-6-substituted pyridine-3,5-dicarbonitrile derivatives. (2021). Tropical Journal of Pharmaceutical Research, 20(9), 1895-1902.

- Reaction products of hexamethylene diisocyanate vapors with “self” molecules in the airways of rabbits exposed via tracheostomy. (2015). Toxicology and Applied Pharmacology, 288(2), 225-233.

- In Silico and In Vitro Investigation of Cytotoxicity and Apoptosis of Acridine/Sulfonamide Hybrids Targeting Topoisomerases I and II. (2022). Molecules, 27(21), 7545.

-

VI. 1H and 13C NMR Spectra. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

- CN106431991A - Preparation method of HDI (hexamethylene diisocyanate). (n.d.). Google Patents.

- Nucleotide Excision Repair of a DNA Interstrand Cross-Link Produces Single and Double Strand Breaks. (2004). Journal of Biological Chemistry, 279(18), 18468–18475.

- Cytotoxic n-Hexane Fraction of the Egyptian Pteris vittata Functions as Anti-breast Cancer Through Coordinated Actions on Apoptotic and Autophagic Pathways. (2023). Applied Biochemistry and Biotechnology, 195(6), 3747–3764.

- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.

-

N,N'-hexane-1,6-diylbis(aziridine-1-carboxamide) CAS NO.2271-93-4. (n.d.). Watson International Ltd. Retrieved from [Link]

-

Mass Spectrometry: Fragmentation. (n.d.). Retrieved from [Link]

- Formation and Repair of Interstrand Cross-Links in DNA. (2005). Chemical Reviews, 105(2), 423–434.

- Using synthetic DNA interstrand crosslinks to elucidate repair pathways and identify new therapeutic targets for cancer chemotherapy. (2013). Cellular and Molecular Life Sciences, 70(24), 4837–4855.

- Article. (2023). Journal of the Brazilian Chemical Society, 34(11).

-

N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide). (n.d.). PubChem. Retrieved from [Link]

-

Crosslinking of DNA. (n.d.). In Wikipedia. Retrieved from [Link]

Sources

- 1. Synthesis of DNA duplexes containing site-specific interstrand cross-links via sequential reductive amination reactions involving diamine linkers and abasic sites on complementary oligodeoxynucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide) | C12H22N4O2 | CID 16758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scienceopen.com [scienceopen.com]

- 6. rsc.org [rsc.org]

- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 8. DNA INTERSTRAND CROSSLINK REPAIR IN MAMMALIAN CELLS: STEP BY STEP - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Formation and Repair of Interstrand Cross-Links in DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of N,N'-Hexamethylenebis(1-aziridinecarboxamide)

This guide provides a comprehensive framework for the safe handling, use, and disposal of N,N'-Hexamethylenebis(1-aziridinecarboxamide) (CAS No. 2271-93-4). Tailored for researchers, scientists, and drug development professionals, this document moves beyond standard safety data sheet (SDS) information to provide a deep, mechanistic understanding of the hazards involved and the causality behind the recommended safety protocols. Our focus is on establishing self-validating systems of work that ensure the highest level of safety in a laboratory or process development setting.

The Aziridine Moiety: Understanding the Root of the Hazard

The primary driver of this compound's toxicological profile is the presence of two aziridine rings. An aziridine is a three-membered heterocyclic amine, analogous to an epoxide ring. The significant ring strain makes it susceptible to nucleophilic attack, leading to ring-opening.

This reactivity is the basis for its utility in various chemical syntheses but also the foundation of its hazard. In a biological context, the aziridine moiety can act as a potent bifunctional alkylating agent. It can react with nucleophilic sites on biological macromolecules, most critically with the bases of DNA. This alkylation can lead to DNA damage, mutations, and cytotoxicity, which is the mechanism behind the toxicity of many aziridine-containing compounds.[1] The presence of two such groups on the N,N'-Hexamethylenebis(1-aziridinecarboxamide) molecule allows for potential cross-linking of DNA strands, a particularly severe form of DNA damage.[2][3] Therefore, all handling procedures must be designed with the understanding that this is not merely an irritant but a potentially genotoxic substance.

Comprehensive Hazard Profile

N,N'-Hexamethylenebis(1-aziridinecarboxamide) is a solid, crystalline substance with a melting point around 106°C.[2][4][5] Its hazard profile is significant and requires stringent control measures. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear warning of its acute and chronic effects.

Table 1: Physicochemical and Toxicological Properties

| Property | Value | Source(s) |

| CAS Number | 2271-93-4 | [2][6][7] |

| Molecular Formula | C₁₂H₂₂N₄O₂ | [2][7] |

| Molecular Weight | 254.33 g/mol | [2][7] |

| Appearance | White Solid | [8] |

| Melting Point | 106°C (from acetone) | [2][4][5] |

| GHS Classification | Acute Toxicity, Oral (Category 3) ; Skin Sensitization (Category 1) ; Serious Eye Irritation (Category 2) | [6][7] |

| Signal Word | Danger | [2][7] |

| Hazard Statements | H301: Toxic if swallowed.[2][3][7] H317: May cause an allergic skin reaction.[6] H319: Causes serious eye irritation.[6] | |

| Toxicity Data | LD50 oral in quail: 316 mg/kg | [2] |

The "Toxic if swallowed" classification (H301) underscores the severe risk from accidental ingestion.[2][3][7] The potential for skin sensitization (H317) means that initial, seemingly minor skin contact could lead to a severe allergic reaction upon subsequent exposures.[6]

A Systematic Approach: The Hierarchy of Controls

To mitigate the risks associated with this compound, a systematic approach based on the industrial hygiene hierarchy of controls is essential. This framework prioritizes the most effective control measures.

Engineering Controls: The First Line of Defense

The primary objective is to contain the compound at the source, preventing dust and aerosols from entering the laboratory environment.

-

Chemical Fume Hood: All manipulations of the solid compound or its solutions must be performed inside a certified chemical fume hood. This includes weighing, transfers, and solution preparation.

-

Ventilated Enclosures: For weighing operations, a ventilated balance enclosure (VBE) or powder containment hood provides superior protection by minimizing air turbulence and capturing fine dust particles at the source.

-

Glove Box/Isolator: For high-potency applications or when handling larger quantities, a glove box or isolator provides the highest level of containment, creating a physical barrier between the operator and the material.[9]

Administrative Controls: Defining Safe Work Practices

These are the procedures and policies that dictate how work is to be performed safely.

-

Designated Areas: All work with N,N'-Hexamethylenebis(1-aziridinecarboxamide) should be restricted to a clearly marked, designated area within the laboratory.

-

Standard Operating Procedures (SOPs): Detailed, written SOPs for every process involving this compound are mandatory. These SOPs should be reviewed and approved by the institution's Environmental Health & Safety (EHS) department.

-

Training: All personnel must receive documented training on the specific hazards of this compound and the detailed procedures outlined in the SOPs before being permitted to handle it.

-

Hygiene Practices: Eating, drinking, and smoking are strictly prohibited in the work area.[6] Hands must be washed thoroughly after handling the material, even if gloves were worn.[6]

Personal Protective Equipment (PPE): The Final Barrier

PPE is not a substitute for robust engineering and administrative controls but is essential as the final barrier to exposure.[9] The selection and use of PPE must be meticulous.

Table 2: Recommended Personal Protective Equipment

| Protection Type | Specification | Rationale |

| Hand Protection | Double-gloving with nitrile gloves. | The outer glove protects against immediate contamination, while the inner glove provides protection in case the outer glove is breached. Nitrile offers good chemical resistance for this application. |

| Eye/Face Protection | Chemical safety goggles and a face shield. | Goggles provide a seal against dust and splashes. A face shield offers an additional layer of protection for the entire face. |

| Body Protection | A disposable, solid-front lab coat or gown with tight-fitting cuffs. | Prevents contamination of personal clothing. Cuffs should be tucked under the inner glove.[6] |

| Respiratory Protection | A NIOSH-approved N95 respirator (or equivalent). | Required when engineering controls may not be sufficient to control airborne dust, such as during spill cleanup or when handling large quantities outside of an isolator.[9] |

Laboratory Protocols: From Benchtop to Disposal

The following protocols are designed to be self-validating systems, with each step logically building upon the last to ensure containment and safety.

Protocol: Weighing and Solution Preparation

-

Preparation: Don all required PPE as per the sequence in the diagram below. Ensure the chemical fume hood or ventilated enclosure is functioning correctly.

-

Containment: Place a weigh boat and all necessary utensils (spatulas, etc.) inside the enclosure.

-

Weighing: Carefully transfer the required amount of solid N,N'-Hexamethylenebis(1-aziridinecarboxamide) to the weigh boat. Avoid creating dust.

-

Transfer: Gently add the weighed solid to the solvent vessel, which is also inside the enclosure.

-

Dissolution: Cap the vessel and mix as required.

-

Decontamination: Decontaminate the spatula and weigh boat with an appropriate solvent before removing them from the enclosure for disposal.

-

Cleanup: Wipe down the interior surfaces of the enclosure with a damp cloth to remove any residual dust. Dispose of the cloth as hazardous waste.

Mandatory Visualization: PPE Workflow

The sequence of donning and doffing PPE is critical to prevent cross-contamination.

Caption: Correct sequence for donning and doffing PPE.

Protocol: Spill Management

Immediate and correct response to a spill is vital.

-

Evacuate: Alert others in the area and evacuate non-essential personnel.

-

Isolate: Secure the area to prevent entry.

-

Assess: Determine the size and nature of the spill from a safe distance.

-

PPE: Don appropriate PPE, including respiratory protection if the spill involves a significant amount of powder.

-

Containment: For a solid spill, gently cover with a damp paper towel to prevent dust from becoming airborne. For a liquid spill, surround the area with absorbent material.

-

Cleanup: Carefully sweep up the absorbed material or covered solid using spark-proof tools and place it into a labeled, sealed container for hazardous waste.[8] Do not dry sweep.

-

Decontamination: Clean the spill area with soap and water, followed by an appropriate solvent.

-

Disposal: All cleanup materials must be disposed of as hazardous waste.

Mandatory Visualization: Spill Response Logic

Caption: Decision workflow for spill response procedures.

Emergency First Aid Procedures

In case of accidental exposure, immediate action is required.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[8] Seek immediate medical attention.[8]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes.[8] Remove all contaminated clothing.[6] If skin irritation or a rash occurs, seek medical advice.[6]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing.[10] If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][10]

-

Ingestion: Do NOT induce vomiting.[8] Rinse mouth.[10] Seek immediate medical attention.[8][10]

Storage and Waste Management

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8] Store away from incompatible materials such as strong oxidizing agents.[8] A storage temperature of 2-8°C is recommended.[2][5]

-

Waste Disposal: This material and its container must be disposed of as hazardous waste.[6] Do not empty into drains.[6] All disposal must be conducted through a licensed waste management facility, in accordance with all local, regional, and national regulations.[6][8]

References

- 1. Relationship between acute toxicity of (bis)aziridinylbenzoquinones and cellular pyridine nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) | 2271-93-4 [chemicalbook.com]

- 3. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) price,buy N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) - chemicalbook [m.chemicalbook.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. N,N'-HEXAMETHYLENE-1,6-BIS(1-AZIRIDINECARBOXAMIDE) | 2271-93-4 [amp.chemicalbook.com]

- 6. chemos.de [chemos.de]

- 7. N,N'-Hexamethylene-1,6-bis(1-aziridinecarboxamide) | C12H22N4O2 | CID 16758 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. gerpac.eu [gerpac.eu]

- 10. tcichemicals.com [tcichemicals.com]

Introduction: The Unique Reactivity of the Aziridine Ring

An In-Depth Technical Guide to Aziridine-Based Crosslinking Agents

In the realm of polymer chemistry and material science, the ability to form robust, stable crosslinks within a polymer matrix is fundamental to enhancing material performance. Among the various classes of crosslinking agents, aziridine-based compounds stand out due to the unique chemistry of the three-membered nitrogen-containing heterocycle.[1] The inherent ring strain, a consequence of significant deviation from the ideal tetrahedral bond angle, makes the aziridine ring highly susceptible to nucleophilic attack and subsequent ring-opening.[1][2] This high reactivity, particularly with carboxylic acid functional groups, allows for the efficient formation of covalent bonds that bridge polymer chains, transforming liquid emulsions or dispersions into durable, high-performance materials.[1][3]

This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of aziridine-based crosslinking agents. We will delve into the core reaction mechanisms, explore the different classes of aziridine crosslinkers, detail their diverse applications from industrial coatings to advanced biomaterials, and provide practical formulation guidance. Furthermore, we will address the critical aspect of toxicity and discuss the development of next-generation polymeric aziridines designed for enhanced safety.[4][5]

Core Mechanism: Acid-Catalyzed Ring-Opening

The primary mechanism by which aziridine crosslinkers function involves an acid-catalyzed reaction with polymers containing active hydrogen atoms, most notably carboxyl groups found in acrylic emulsions and polyurethane dispersions.[1][6] The process can be understood as a two-step reaction that efficiently forms a stable carboxyethyleneamino linkage.[3][7]

The reaction is initiated when the active hydrogen from a carboxylic acid group protonates the nitrogen atom of the aziridine ring.[3][6] This protonation activates the ring, making the carbon atoms more electrophilic and susceptible to nucleophilic attack. The corresponding carboxylate anion then attacks one of the ring carbons, leading to the opening of the strained ring and the formation of a covalent bond.[8][9] This reaction readily occurs at ambient temperatures, although it can be accelerated by heating to approximately 60-80°C.[8][10] The overall result is a dense, three-dimensional network that significantly enhances the material's physical and chemical properties.[3]

Caption: Acid-catalyzed ring-opening mechanism of aziridine crosslinkers with carboxyl groups.

Classes of Aziridine Crosslinkers

Aziridine crosslinkers can be categorized based on their functionality—the number of aziridine groups per molecule—and their overall molecular architecture. This functionality dictates the potential crosslink density and, consequently, the final properties of the material.

| Crosslinker Type | Functionality | Relative Crosslink Density | Key Properties Imparted | Toxicity Profile | Primary Applications |

| Trifunctional Aziridine | Three aziridine groups per molecule[11] | Moderate | Balanced flexibility and toughness, good adhesion, water/chemical resistance[8][11] | Traditional molecules can be genotoxic[5] | Coatings, inks, adhesives, leather finishes[8][11] |

| Polyfunctional Aziridine | More than three aziridine groups per molecule[11] | High | Enhanced rigidity, superior abrasion and chemical resistance, high thermal stability[11] | Traditional molecules can be genotoxic[5] | High-performance industrial coatings, demanding adhesive applications[11][12] |

| Polymeric Aziridine | Multiple aziridine groups on a polymer backbone[4][5] | High | Excellent chemical/scratch resistance, strong adhesion, comparable to traditional aziridines[4][9] | Low toxicity, non-genotoxic profiles[4][5] | Waterborne coatings, inks, applications requiring improved safety profiles[4][5] |

Trifunctional and Polyfunctional Aziridines

Trifunctional aziridines, such as Trimethylolpropane tris(2-methyl-1-aziridine) propionate, are widely used and serve as an industry benchmark.[8] They possess three aziridine groups, enabling the formation of a moderately crosslinked network that provides a good balance of hardness, flexibility, and resistance properties.[11]

Polyfunctional aziridines contain more than three aziridine groups, leading to a much higher crosslink density upon curing.[11] This dense network results in materials with exceptional hardness, superior resistance to chemicals and abrasion, and greater thermal stability, making them suitable for the most demanding applications.[11][12]

The Advent of Low-Toxicity Polymeric Aziridines

A significant challenge with traditional, low-molecular-weight aziridine crosslinkers has been their potential for genotoxicity.[5] In response to industry demand for safer materials, innovative polymeric aziridine crosslinkers have been developed.[4] These molecules feature a high-molecular-weight polymer backbone to which the reactive aziridine groups are attached.[4][5] This design significantly reduces toxicity, yielding non-genotoxic compounds that retain the high-performance characteristics of traditional aziridines.[4][5] This breakthrough allows formulators to achieve excellent chemical resistance and mechanical properties while dramatically improving the safety profile of their products.[4]

Applications Across Industries

The versatility and effectiveness of aziridine crosslinkers have led to their adoption in a wide array of applications, where they are used to significantly improve durability, adhesion, and resistance properties.[8][13]

-

Coatings and Inks: In both waterborne and solvent-based systems, adding 1-3% of an aziridine crosslinker can dramatically enhance hardness, water resistance, chemical resistance, and adhesion.[8] This is critical for automotive coatings, industrial machinery protection, wood finishes, and printing inks used on packaging films.[8][12][14]

-

Adhesives: Aziridine crosslinkers increase the cohesive strength and durability of waterborne adhesives.[8] This is particularly valuable in laminations and pressure-sensitive adhesives where resistance to moisture and mechanical stress is required.[7][8]

-

Leather and Textiles: When used in leather finishes, aziridines crosslink the coating polymers to create a protective barrier that enhances water and chemical resistance, extending the product's lifespan.[8][11]

-

Biomaterials and Drug Development: While careful evaluation of biocompatibility is necessary, aziridines are explored in biomedical applications.[8] They can be used to crosslink biopolymers like collagen for tissue engineering scaffolds and drug delivery systems, improving mechanical properties and stability under physiological conditions.[8][15] The development of low-toxicity polymeric aziridines may further expand these applications.[4]

Practical Formulation and Experimental Protocols

Proper incorporation of aziridine crosslinkers is crucial to achieving desired performance. Due to their reactive nature, they are typically added as the final component in a two-part system just before application.[10][14]

General Formulation Parameters

| Parameter | Recommended Value/Range | Rationale & Key Considerations |

| Addition Level | 1-3% by weight of the total formulation[6][10][14] | The optimal amount should be determined experimentally to balance performance gains with cost and potential brittleness. |

| System pH | 8-9 (for carboxylated systems)[10] | The crosslinking reaction is acid-catalyzed; however, a slightly alkaline pH provides a longer pot life. As the system dries and pH drops, the reaction accelerates.[3][10] |

| Pot Life | Waterborne: 1-2 days; Solvent-based: up to 5 days[8][10] | The system will begin to crosslink upon addition. Exceeding the pot life can lead to increased viscosity or gelation.[10] |

| Curing Conditions | Ambient temperature or thermal cure (60-80°C)[8][10] | Curing occurs at room temperature as water/solvent evaporates. Heat can be applied to significantly accelerate the reaction rate for faster processing.[3][11] |

Step-by-Step Workflow for Incorporation into a Waterborne System

The following protocol outlines a standard procedure for adding an aziridine crosslinker to a water-based acrylic or polyurethane dispersion.

Caption: A typical workflow for incorporating an aziridine crosslinker into a waterborne formulation.

Detailed Protocol:

-

System Preparation: Begin with the fully formulated water-based polymer dispersion (e.g., acrylic, polyurethane).

-

pH Adjustment: If necessary, adjust the pH of the dispersion to a range of 8-9 using a suitable amine. This ensures good stability and pot life after the crosslinker is added.[10]

-

Crosslinker Premixing: For optimal dispersion, it is recommended to create a 1:1 premix of the aziridine crosslinker and deionized water. Stir this mixture until homogeneous.[8]

-

Addition to System: Add the premix to the polymer dispersion slowly while maintaining good agitation.[14]

-

Final Mixing: Once the addition is complete, continue to stir the final formulation for an additional 5-10 minutes to ensure the crosslinker is evenly distributed.[6]

-

Application and Curing: The formulated system is now ready for application. It should be used within its designated pot life (typically 24-48 hours).[10] Curing will proceed at room temperature, or the process can be accelerated with heat.[10]

Conclusion and Future Outlook

Aziridine-based crosslinking agents are powerful tools for enhancing the performance of a wide range of polymeric materials.[8] Their high reactivity enables the formation of dense crosslinked networks, leading to significant improvements in durability, adhesion, and chemical resistance.[1][16] While the utility of traditional aziridines is well-established, concerns over their toxicological profile have been a limiting factor. The development of high-molecular-weight polymeric aziridines represents a pivotal advancement, offering a path to high performance without compromising safety.[4][5] As the demand for sustainable, high-performance, and safer materials continues to grow, these next-generation aziridine crosslinkers are poised to play an increasingly critical role in technological innovation across numerous sectors.[13]

References

- MSN Chemical. (2025, July 9). Aziridine Crosslinker: Everything You Need to know.

- PCI Magazine. (2021, April 18). A New Polyfunctional Aziridine Crosslinker.

- MSN Chemical. (2025, October 31). How Aziridine Crosslinkers Are Boosting Adhesion & Durability in Modern Formulations.

- PolyAziridine LLC. Reaction Mechanism.

- Covestro Solution Center. The ultimate polymeric aziridine innovation.

- Nanjing MSN Chemical Co., Ltd. (2025, July 10). Trifunctional Vs Polyfunctional Aziridine Crosslinker.

- Jung, S., et al. (2019, July 23). Aziridine-based polyaddition, post-modification, and crosslinking: can aziridine rival epoxide in polymer chemistry?. RSC Publishing.

- ResearchGate. Crosslinking characteristics of aziridine crosslinkers in polyurethane-based clearcoats for automotive applications.

- MSN Chemical. (2025, October 26). The Chemistry of Durability: Understanding Aziridine Crosslinkers.

- Google Patents. (2010). US20100227969A1 - Aziridine crosslinking agents for acrylic adhesives.

- POLYAZIRIDINE GLOBAL. APPLICATIONS.

- Organic Chemistry Portal. Aziridine synthesis.

- B¸ckmann, A. J. P., et al. Polymeric aziridines as benign crosslinkers for water-based coating applications. Journal of Coatings Technology and Research.

- MSN Chemical. (2025, November 3). Top 5 Application Areas Where Aziridine Crosslinkers Outperform Traditional Hardeners.